molecular formula C8H17Cl2N5 B2754173 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride CAS No. 1334146-67-6

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride

Cat. No.: B2754173
CAS No.: 1334146-67-6
M. Wt: 254.16
InChI Key: BIXQZMIVOASQBL-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine dihydrochloride (CAS: 864388-84-1) is a piperazine derivative functionalized with a 1,2,4-triazole moiety. The compound features a piperazine core substituted at the nitrogen atom with a 2-(1H-1,2,4-triazol-1-yl)ethyl group, forming a dihydrochloride salt. Its molecular formula is C₈H₁₆Cl₂N₆, with a molecular weight of 291.17 g/mol. This compound is of interest due to its structural similarity to pharmacologically active azoles and piperazine-based drugs, particularly antifungals and kinase inhibitors .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;/h7-9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXQZMIVOASQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monohydrochloride-Mediated Synthesis

To enhance regioselectivity, industrial protocols often employ piperazine monohydrochloride as the starting material. This method minimizes disubstitution by reducing the reactivity of the second amine group.

Procedure :

  • Generation of Piperazine Monohydrochloride :
    • React piperazine with piperazine dihydrochloride in ethanol at 50°C for 2 hours.
    • Filter and dry the precipitate (yield: 85–90%).
  • Controlled Alkylation :
    • Combine piperazine monohydrochloride (1.0 equiv) with 1-(2-chloroethyl)-1H-1,2,4-triazole (1.05 equiv) in toluene.
    • Add sodium hydroxide (1.1 equiv) in batches and reflux for 18 hours.
    • Recover unreacted piperazine dihydrochloride via filtration for reuse.

Advantages :

  • Reduces disubstitution to <5%.
  • Enables solvent recycling, enhancing process sustainability.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is converted to its dihydrochloride salt to improve stability and solubility.

Procedure :

  • Dissolve 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine (1.0 equiv) in anhydrous ethanol.
  • Add concentrated hydrochloric acid (2.2 equiv) dropwise at 0°C.
  • Stir for 1 hour, filter the precipitate, and wash with cold ethanol.

Yield : 90–95% with ≥95% purity (HPLC).

High-Purity Isolation

Industrial-scale processes employ vacuum reduced-pressure distillation or recrystallization from ethanol/water mixtures to achieve >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.62 (s, 1H, triazole-H), 7.78 (s, 1H, triazole-H), 4.52 (t, J = 6.0 Hz, 2H, CH₂-triazole), 3.45–3.20 (m, 10H, piperazine and CH₂-N), 2.95 (t, J = 6.0 Hz, 2H, CH₂-Cl).
  • ¹³C NMR (100 MHz, D₂O) : δ 144.2 (triazole-C), 135.6 (triazole-C), 52.1 (piperazine-C), 50.3 (CH₂-triazole), 45.8 (CH₂-N), 41.2 (piperazine-C).

Physicochemical Properties

  • Melting Point : 195–197°C (decomposition).
  • Solubility : >50 mg/mL in water, <1 mg/mL in ethyl acetate.

Industrial and Pharmacological Relevance

This compound’s utility spans antifungal drug synthesis (e.g., posaconazole intermediates) and antitrypanosomal agent development. Its robust synthetic accessibility and high purity (>95%) make it a cornerstone in medicinal chemistry pipelines.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or acyl groups .

Scientific Research Applications

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the piperazine backbone and heterocyclic substituents. Key differences lie in substituent chemistry, physicochemical properties, and biological activity.

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data/Activity References
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine dihydrochloride C₈H₁₆Cl₂N₆ 291.17 1,2,4-Triazole-ethyl group Discontinued commercial availability
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride C₁₂H₁₇Cl₃N₂O 331.64 3-Chlorophenoxy-ethyl group No biological data reported
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride C₁₄H₂₀Cl₂N₄O 331.24 Phenyl-oxadiazole-ethyl group Melting point: Not reported
1-(2-Phenylethyl)piperazine dihydrochloride C₁₂H₂₀Cl₂N₂ 283.21 Phenyl-ethyl group Used in dopamine reuptake inhibition studies
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride C₁₃H₁₇Cl₂N₇ 354.24 1,2,3-Triazole-phenylmethyl group Structural analog for kinase inhibitors
Fluconazole C₁₃H₁₂F₂N₆O 306.27 Bis-triazole-propanol structure Antifungal (IC₅₀: 0.1–1 µg/mL)

Key Observations

Heterocyclic Influence: The 1,2,4-triazole group in the target compound distinguishes it from analogs with phenoxy (e.g., ), oxadiazole (), or phenyl-ethyl () substituents. Triazole derivatives are associated with antifungal and anticancer activity due to metal-binding capacity and π-π stacking interactions .

Physicochemical Properties : Unlike fluconazole, the target compound lacks a hydroxyl group, reducing solubility in polar solvents. Its dihydrochloride salt form improves stability but may limit bioavailability compared to neutral analogs.

Biological Activity: Antifungal Potential: Fluconazole () and voriconazole derivatives () highlight the role of triazoles in targeting fungal lanosterol 14α-demethylase. The target compound’s activity remains uncharacterized but warrants evaluation in this context.

Biological Activity

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a triazole moiety. Its chemical formula is C8H13Cl2N4C_8H_{13}Cl_2N_4, and it is often presented as a dihydrochloride salt for enhanced solubility in aqueous solutions.

1. Receptor Modulation

Research indicates that compounds containing piperazine and triazole structures can act as modulators of various receptors. Specifically, studies have shown that derivatives of this compound influence chemokine receptors, particularly CXCR3. This receptor plays a crucial role in guiding leukocyte trafficking during inflammation and immune responses .

2. Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties. For instance, similar compounds have demonstrated significant activity against various bacterial strains and fungi, suggesting that this compound may exhibit comparable effects .

Antiparasitic Effects

A notable study highlighted the trypanocidal activity of related triazole-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections .

Antimicrobial Effects

The compound has shown promise in inhibiting the growth of several bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower for triazole derivatives than for conventional antibiotics .

Case Study 1: CXCR3 Modulation

In a study investigating the modulation of chemokine receptors, derivatives of the compound were tested for their ability to inhibit CXCR3-mediated pathways. Results indicated that these compounds could effectively reduce inflammatory responses in vitro, suggesting therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various piperazine derivatives against clinical isolates of resistant bacteria. The tested derivative exhibited MIC values lower than those of standard treatments, indicating its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
Receptor ModulationCXCR3Inhibition of leukocyte trafficking
AntimicrobialPseudomonas aeruginosaMIC < 0.125 mg/dm³
AntiparasiticTrypanosoma cruziSignificant trypanocidal activity

Q & A

Q. How should researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Perform solubility testing in phosphate-buffered saline (PBS, pH 7.4), DMSO, and ethanol using gravimetric or UV-Vis spectrophotometry. For stability, conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC-MS to identify breakdown products .
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    2:56:25

Q. What spectroscopic or crystallographic techniques are essential for confirming the compound’s molecular structure?

  • Methodological Answer : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving crystal structure, particularly to confirm the dihydrochloride salt formation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing triazole-related side products?

  • Methodological Answer : Employ response surface methodology (RSM) using software like Design Expert to model variables such as temperature, solvent polarity, and catalyst loading. Central composite design (CCD) can identify optimal conditions. Validate predictions with triplicate runs and analyze side products via LC-MS .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays) for this compound?

  • Methodological Answer : Use orthogonal assays:
  • Primary analysis : Radioligand binding assays (e.g., 5-HT or dopamine receptors) to measure affinity.
  • Replicated analysis : Functional assays (e.g., cAMP accumulation or calcium flux) to confirm agonist/antagonist activity.
    Statistical reconciliation (e.g., Bland-Altman plots) can identify systematic biases between methods .

Q. How does the dihydrochloride salt form influence the compound’s pharmacokinetic profile compared to freebase formulations?

  • Methodological Answer : Conduct comparative bioavailability studies in animal models. Measure plasma concentration-time curves (AUC, Cmax) via LC-MS/MS. Assess salt dissociation kinetics using pH-dependent solubility tests and Franz diffusion cells for permeation .

Q. What computational methods predict interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP3A4/2D6 crystal structures (PDB IDs: 5WGU, 3TDA). Validate predictions with in vitro microsomal stability assays. Combine results with machine learning models (e.g., Random Forest) to predict metabolite formation .

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